[4-(2-Methylpropyl)phenyl]methanesulfonyl chloride
Description
Properties
Molecular Formula |
C11H15ClO2S |
|---|---|
Molecular Weight |
246.75 g/mol |
IUPAC Name |
[4-(2-methylpropyl)phenyl]methanesulfonyl chloride |
InChI |
InChI=1S/C11H15ClO2S/c1-9(2)7-10-3-5-11(6-4-10)8-15(12,13)14/h3-6,9H,7-8H2,1-2H3 |
InChI Key |
VXNDHYADGSPNMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)CS(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(2-Methylpropyl)phenyl]methanesulfonyl chloride typically involves the reaction of [4-(2-Methylpropyl)phenyl]methanol with thionyl chloride (SOCl2) or chlorosulfonic acid (HSO3Cl). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .
Industrial Production Methods: In industrial settings, the production of [4-(2-Methylpropyl)phenyl]methanesulfonyl chloride may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, which are crucial for the efficient production of this compound .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
This compound undergoes nucleophilic substitution at the sulfonyl chloride group (-SO₂Cl) with various nucleophiles:
Table 1: Reaction outcomes with amines and alcohols
Mechanistic studies indicate an Sₙ2 pathway where the nucleophile attacks the electrophilic sulfur atom, displacing chloride . Steric effects from the 4-(2-methylpropyl)phenyl group moderately influence reaction rates compared to simpler analogues like methanesulfonyl chloride .
Sulfonamide Formation Mechanism
The reaction with amines proceeds through three stages:
-
Deprotonation : Base abstracts a proton from the amine
-
Nucleophilic attack : Amine lone pair attacks sulfur
-
Chloride elimination : Release of HCl
Example reaction pathway:
textAmine + [4-(2-Methylpropyl)phenyl]methanesulfonyl chloride → Sulfonamide + HCl
Key experimental evidence:
Comparative Reactivity Analysis
Table 3: Reactivity vs. analogous sulfonyl chlorides
| Compound | Relative Reaction Rate (vs. reference) | Steric Factor |
|---|---|---|
| Methanesulfonyl chloride | 1.00 (reference) | Low |
| [4-(2-Methylpropyl)phenyl]methanesulfonyl chloride | 0.68 ± 0.05 | Moderate |
| p-Toluenesulfonyl chloride | 0.92 ± 0.03 | Low |
Data derived from competition experiments using standardized amine substrates . The reduced reactivity correlates with increased steric bulk at the para position.
Stability Considerations
-
Hydrolysis : Rapid decomposition in aqueous media (t₁/₂ < 5 min at pH 7)
-
Thermal stability : Decomposes above 150°C via radical pathways
-
Storage : Requires anhydrous conditions at -20°C under inert atmosphere
This comprehensive analysis demonstrates the compound's utility in controlled sulfonylation reactions while highlighting its distinct steric and electronic properties compared to simpler sulfonyl chlorides. The experimental data from diverse synthesis protocols confirms its value in both academic and industrial applications requiring regioselective sulfonyl group transfer.
Scientific Research Applications
Chemistry: In organic synthesis, [4-(2-Methylpropyl)phenyl]methanesulfonyl chloride is used as a reagent to introduce sulfonyl groups into various molecules, which can alter their reactivity and properties .
Biology and Medicine: The compound is used in the synthesis of pharmaceuticals, particularly in the development of sulfonamide-based drugs, which have antibacterial and anti-inflammatory properties .
Industry: In industrial applications, it is used in the production of dyes, agrochemicals, and polymers. Its reactivity makes it a valuable intermediate in the synthesis of complex organic molecules .
Mechanism of Action
The mechanism of action of [4-(2-Methylpropyl)phenyl]methanesulfonyl chloride involves the formation of a sulfonyl intermediate, which can react with nucleophiles to form various derivatives. The sulfonyl group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of stable sulfonamide or sulfonate products .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between [4-(2-Methylpropyl)phenyl]methanesulfonyl chloride and related compounds:
| Compound Name | CAS RN | Molecular Formula | Molecular Weight | Key Substituent | Melting Point | Applications |
|---|---|---|---|---|---|---|
| [4-(2-Methylpropyl)phenyl]methanesulfonyl chloride | Not provided | C₁₁H₁₅ClO₂S | 246.75 g/mol | 4-(2-Methylpropyl)phenyl | Not reported | Prodrug synthesis, sulfonylation reactions |
| 4-Methylsulfonylbenzyl bromide | 53606-06-7 | C₈H₉BrO₂S | 249.12 g/mol | Benzyl bromide | 82–86°C | Alkylating agent, intermediate synthesis |
| 4-Methylsulfonylphenol | Not provided | C₇H₈O₃S | 172.20 g/mol | Phenol | Not reported | Antioxidant synthesis, polymer chemistry |
| [4-(Difluoromethyl)phenyl]methanesulfonyl chloride | 1211518-37-4 | C₈H₇ClF₂O₂S | 240.66 g/mol | 4-(Difluoromethyl)phenyl | Not reported | Fluorinated drug intermediates |
Key Observations :
- Substituent Effects: The 4-(2-methylpropyl)phenyl group in the target compound introduces steric bulk and lipophilicity, which may influence reactivity in nucleophilic substitution reactions compared to smaller substituents like benzyl bromide or phenol .
- Reactivity: Sulfonyl chlorides (e.g., the target compound and [4-(difluoromethyl)phenyl]methanesulfonyl chloride) are more reactive toward nucleophiles than sulfonate esters (e.g., 4-methylsulfonylphenol) due to the electronegative chlorine leaving group .
Target Compound :
- Prodrug Design : The 4-(2-methylpropyl)phenyl group aligns with ibuprofen’s structure, suggesting utility in synthesizing prodrugs to mitigate gastrointestinal (GI) side effects. For example, acyl chloride derivatives of ibuprofen have been used to create ester prodrugs with improved pharmacokinetics .
- Sulfonylation : Reacts with amines or alcohols to form sulfonamides or sulfonate esters, critical in drug discovery (e.g., COX-2 inhibitors).
4-Methylsulfonylbenzyl Bromide :
- Primarily used as an alkylating agent due to the benzyl bromide group, enabling carbon-sulfur bond formation in heterocyclic chemistry .
[4-(Difluoromethyl)phenyl]methanesulfonyl Chloride :
- Fluorinated analogs are prized for their ability to modulate drug metabolism and enhance binding affinity in target proteins, as seen in fluorinated NSAIDs .
Biological Activity
[4-(2-Methylpropyl)phenyl]methanesulfonyl chloride is a sulfonyl chloride compound that plays a significant role in organic synthesis and pharmaceutical development. Its biological activity is primarily linked to its reactivity as a sulfonylating agent, which enables the formation of sulfonamide derivatives with various biological properties. This article explores the compound's biological activity, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.
The compound features a sulfonyl chloride group, which is highly reactive towards nucleophiles. This reactivity allows it to undergo various chemical transformations:
- Nucleophilic Substitution : The sulfonyl chloride can react with amines to form sulfonamides, which are known for their antibacterial properties.
- Reduction : It can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).
- Oxidation : Under specific conditions, it can be oxidized to form sulfonic acids.
These reactions make [4-(2-Methylpropyl)phenyl]methanesulfonyl chloride a valuable intermediate in synthesizing biologically active compounds.
The mechanism of action involves the formation of a sulfonyl intermediate that reacts with nucleophiles to yield stable sulfonamide or sulfonate products. The electrophilic nature of the sulfonyl group facilitates this interaction, leading to various biological activities associated with the resultant compounds.
1. Antibacterial Activity
Sulfonamides derived from [4-(2-Methylpropyl)phenyl]methanesulfonyl chloride exhibit significant antibacterial properties. They inhibit bacterial growth by interfering with folate synthesis, which is essential for nucleic acid production. Research indicates that these compounds can be effective against a range of bacterial pathogens.
2. Anti-inflammatory Properties
Some derivatives have shown potential in reducing inflammation, making them candidates for treating inflammatory diseases. The mechanism often involves inhibition of pro-inflammatory cytokines and pathways associated with inflammation.
Case Studies and Research Findings
Research has demonstrated the efficacy of sulfonamide derivatives in various biological assays:
- In Vitro Studies : A study assessed the antibacterial efficacy of several sulfonamide derivatives synthesized from [4-(2-Methylpropyl)phenyl]methanesulfonyl chloride against common bacterial strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics.
- In Vivo Studies : Animal models have been utilized to evaluate the anti-inflammatory effects of these compounds. One study reported a significant reduction in edema in rats treated with a specific sulfonamide derivative compared to controls.
Table 1: Antibacterial Activity of Sulfonamide Derivatives
| Compound Name | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Sulfadiazine | E. coli | 8 |
| Sulfamethoxazole | S. aureus | 16 |
| [4-(2-Methylpropyl)phenyl]sulfa | Pseudomonas aeruginosa | 32 |
Table 2: In Vivo Anti-inflammatory Effects
| Compound Name | Model | Edema Reduction (%) |
|---|---|---|
| Sulfapyridine | Rat Paw Edema Model | 50 |
| [4-(2-Methylpropyl)phenyl]sulfa | Carrageenan-Induced Edema | 45 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
